Thielavin J

Description

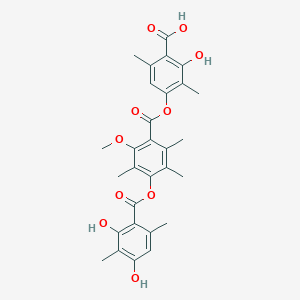

Structure

3D Structure

Properties

Molecular Formula |

C29H30O10 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C29H30O10/c1-11-9-18(30)15(5)23(31)21(11)28(35)39-25-14(4)13(3)22(26(37-8)17(25)7)29(36)38-19-10-12(2)20(27(33)34)24(32)16(19)6/h9-10,30-32H,1-8H3,(H,33,34) |

InChI Key |

RLLCMRPOSFZYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3)C)C(=O)O)O)C)OC)C)O)C)O |

Synonyms |

thielavin J |

Origin of Product |

United States |

Natural Occurrence and Biotechnological Production of Thielavin J

Fungal Bioprospecting and Identification of Thielavin J Producers

The discovery and isolation of this compound have been the result of extensive bioprospecting efforts focused on diverse fungal ecosystems. These endeavors have identified both common and novel fungal species as producers of this compound.

Primary Filamentous Fungal Sources (e.g., Chaetomium carinthiacum, Thielavia species)

Initial discoveries of thielavins, including this compound, were linked to filamentous fungi. Notably, Chaetomium carinthiacum (ATCC 46463) has been identified as a producer of a range of thielavins, including this compound. nih.govjst.go.jp Species within the genus Thielavia are also prominent sources. For instance, Thielavia terricola was one of the first species from which thielavins were isolated. caymanchem.comjst.go.jp More recently, a marine-derived fungus, Thielavia sp. UST030930-004, isolated from biofilms in Port Shelter, Hong Kong, has been shown to produce this compound among other new and known thielavins. nih.govmdpi.comkaust.edu.sa

| Fungal Source | Strain | Origin/Habitat | Reference(s) |

| Chaetomium carinthiacum | ATCC 46463 | American Type Culture Collection | nih.govjst.go.jp |

| Thielavia sp. | UST030930-004 | Marine biofilm, Hong Kong | nih.govmdpi.com |

| Thielavia terricola | Not specified | Not specified | caymanchem.comjst.go.jp |

Endophytic Fungi as Novel Sources of this compound

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a significant and novel reservoir for bioactive natural products, including this compound. mdpi.com The investigation of these fungi has expanded the known sources of this compound.

An unidentified endophytic fungus, designated MEXU 27905, isolated from the healthy leaves of the Mexican medicinal plant Hintonia latiflora, has been a significant source for the isolation of this compound, alongside Thielavins A and K. nih.govusda.govresearchgate.net Another endophytic fungus, a Chaetomium sp., also isolated from H. latiflora, was found to produce Thielavins A, J, and K. mdpi.comresearchgate.net Furthermore, the endophytic fungus Setophoma sp., isolated from guava fruits, has been shown to produce novel thielavins, highlighting the potential of endophytic fungi from various plant hosts. nih.govnih.govnih.gov

| Endophytic Fungal Source | Strain | Host Plant | Plant Part | Geographic Origin | Reference(s) |

| Endophytic fungus | MEXU 27905 | Hintonia latiflora | Healthy leaves | México | nih.govusda.govresearchgate.net |

| Chaetomium sp. | Not specified | Hintonia latiflora | Not specified | Not specified | mdpi.comresearchgate.net |

| Setophoma sp. | KM288713 | Psidium guajava (Guava) | Fruits | São Paulo, Brazil | nih.govnih.gov |

Optimized Fermentation Strategies for Enhanced this compound Biosynthesis

To overcome the often low yields of secondary metabolites from natural fungal isolates, researchers have developed various fermentation strategies to enhance the biosynthesis of this compound. These strategies involve manipulating culture conditions and media components.

Culture Media Manipulation and "One-Strain-Many-Compounds" (OSMAC) Approaches

The "One-Strain-Many-Compounds" (OSMAC) approach is a powerful strategy for inducing the production of a wider range of secondary metabolites, including those that may be silently produced under standard laboratory conditions. nih.govnih.gov This is achieved by systematically altering cultivation parameters such as media composition, pH, and temperature. researchgate.net For instance, the production of thielavins by a Shiraia-like fungus (strain MSX60519) was enhanced when grown on rice as a substrate compared to oatmeal medium. researchgate.net The OSMAC strategy has been successfully employed to discover new thielavins from endophytic fungi by comparing metabolic profiles across different growth media. nih.gov This approach allows for the activation of silent biosynthetic gene clusters, leading to a greater chemical diversity from a single fungal strain. nih.gov

Fermentation Parameters Optimization for this compound Yield

Beyond media composition, the optimization of physical fermentation parameters is crucial for maximizing the yield of this compound. nih.gov Key parameters that are often manipulated include temperature, pH, aeration (rotary speed), and fermentation time. ccsenet.org For example, studies on a Shiraia-like fungus demonstrated that light exposure can also influence thielavin production, with a 12:12 hour light:dark cycle on a rice substrate enhancing biosynthesis, while continuous white light had a negative effect. researchgate.net Although specific optimal parameters for this compound production are often strain-dependent, general principles of fermentation optimization, such as controlling inoculum volume and the volume of medium in the flask, are applied to achieve higher productivity. ccsenet.org

Advanced Isolation and Purification Methodologies for Research-Grade this compound

The isolation and purification of this compound from complex fungal fermentation broths require a multi-step approach to obtain a compound of high purity suitable for structural elucidation and biological assays. A common workflow begins with the extraction of the fungal culture (both mycelium and broth) with an organic solvent, such as ethyl acetate. mdpi.comkaust.edu.sa

Bioassay-guided fractionation is a frequently used strategy, where the crude extract is separated into fractions using chromatographic techniques, and each fraction is tested for a specific biological activity to guide the purification process. usda.govresearchgate.net This led to the successful isolation of Thielavins A, J, and K from the endophytic fungus MEXU 27095. usda.govresearchgate.net

Modern chromatographic techniques are central to the purification of this compound. These include:

Column Chromatography: Often using silica (B1680970) gel or Sephadex LH-20.

High-Performance Liquid Chromatography (HPLC): A highly efficient method for final purification, often using a reversed-phase column (e.g., C18).

Dereplication strategies using techniques like Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOFMS) allow for the rapid identification of known compounds, including this compound, in a crude extract, thereby streamlining the isolation process to focus on novel or target compounds. nih.gov The structural elucidation of the purified this compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). mdpi.comnih.gov

Elucidation of Thielavin J Biosynthetic Pathways and Genetic Determinants

Polyketide Synthase (PKS) Mediated Biosynthesis of Thielavin J

The biosynthesis of this compound is a prime example of polyketide synthesis, a process that bears a striking resemblance to fatty acid biosynthesis. wikipedia.org This production is governed by a family of multi-domain enzymes or enzyme complexes called polyketide synthases (PKSs). wikipedia.org The genes encoding the PKS and other necessary enzymes for this compound production are typically organized in a contiguous stretch of DNA known as a biosynthetic gene cluster. wikipedia.orgjmb.or.kr

The genetic blueprint for this compound biosynthesis is located within the thi (B1664050) gene cluster. researchgate.netrsc.org Genome sequencing and analysis have identified this cluster, which harbors the essential polyketide synthase gene, thiA, responsible for synthesizing the core structure of thielavins. researchgate.netrsc.org The co-expression of thiA with another gene in the cluster, thiC, which encodes a methyltransferase, leads to the production of this compound, among other derivatives. researchgate.net This finding confirms the role of the thi cluster in the biosynthesis of this class of compounds. The organization of genes within this cluster is crucial for the coordinated production of this compound.

Table 1: Genes in the thi Cluster Involved in this compound Biosynthesis

| Gene | Encoded Protein | Function in this compound Biosynthesis |

|---|---|---|

| thiA | Polyketide Synthase (PKS) | Synthesizes the heterotrimeric depside backbone. researchgate.netrsc.org |

The central enzyme in this compound biosynthesis is ThiA, a non-reducing polyketide synthase (NR-PKS). nih.govrsc.org This large, multifunctional protein is organized into several distinct domains, each with a specific catalytic function that contributes to the step-by-step assembly of the polyketide chain. wikipedia.orgresearchgate.net The domain architecture of ThiA is particularly noteworthy for its unusual arrangement, which includes a C-methyltransferase (MT) domain located at the C-terminus, following the thioesterase (TE) domain. researchgate.netnih.gov

The domains of ThiA work in a coordinated, assembly-line fashion. nih.gov The typical domains found in ThiA and their respective roles are:

SAT (Starter unit Acyl-CoA Transferase): Selects and loads the initial building block (starter unit) onto the PKS. rsc.orgfrontiersin.org

KS (Ketosynthase): Catalyzes the condensation of the growing polyketide chain with an extender unit. wikipedia.orgfrontiersin.org

AT (Acyltransferase): Selects and loads the extender units (typically malonyl-CoA) onto the Acyl Carrier Protein (ACP) domain. wikipedia.orgfrontiersin.org

PT (Product Template): Influences the cyclization of the polyketide chain. frontiersin.org

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain and shuttles it between the various catalytic domains of the PKS. wikipedia.orgfrontiersin.org ThiA possesses tandem ACP domains. researchgate.netnih.gov

TE (Thioesterase): Catalyzes the release of the final polyketide product from the PKS, in this case, through the formation of depside bonds. nih.govrsc.org

MT (Methyltransferase): Adds methyl groups to specific positions on the polyketide backbone. researchgate.netnih.gov

Table 2: Domain Organization of the Polyketide Synthase ThiA

| Domain | Abbreviation | Function |

|---|---|---|

| Starter unit Acyl-CoA Transferase | SAT | Initiates the polyketide synthesis by loading the starter unit. rsc.orgfrontiersin.org |

| Ketosynthase | KS | Extends the polyketide chain through Claisen condensation. wikipedia.orgfrontiersin.org |

| Acyltransferase | AT | Loads extender units onto the ACP domain. wikipedia.orgfrontiersin.org |

| Product Template | PT | Controls the cyclization of the polyketide chain. frontiersin.org |

| Acyl Carrier Protein | ACP | Carries the growing polyketide chain between catalytic sites. wikipedia.orgfrontiersin.org |

| Thioesterase | TE | Catalyzes depside bond formation and releases the final product. nih.govrsc.org |

Identification and Characterization of the thi Gene Cluster

Enzymatic Mechanisms Governing this compound Assembly

The precise structure of this compound is the result of a series of highly specific enzymatic reactions. These reactions are catalyzed by the different domains within the ThiA polyketide synthase, each playing a critical role in the assembly and modification of the molecule.

A key step in the biosynthesis of this compound is the formation of depside bonds, which are ester linkages between the hydroxybenzoic acid units. nih.gov In the case of this compound's precursor, thielavin A, the thioesterase (TE) domain of ThiA is solely responsible for catalyzing two successive rounds of ester bond formation. researchgate.netnih.gov This is followed by the hydrolysis of the final chain from the enzyme. researchgate.netnih.gov This catalytic action of the TE domain is a crucial determinant in the assembly of the trimeric depside structure of thielavins. nih.govrsc.org Phylogenetic analyses have shown that the TE domains of PKSs like ThiA, which are responsible for depside bond formation, group together, distinguishing them from PKSs where the SAT domain performs this function. rsc.org

The methylation pattern of this compound is established by the C-methyltransferase (MT) domain of the ThiA PKS. researchgate.netnih.gov The unusual positioning of the MT domain at the C-terminus of ThiA is significant. researchgate.netnih.gov This domain carries out programmed methylation, and its activity is critically dependent on the tandem acyl carrier protein (ACP) domains. researchgate.netnih.gov This intricate interplay between the MT and ACP domains ensures the correct methylation pattern on the polyketide chain, contributing to the structural identity of the final thielavin product. researchgate.netnih.gov Further modification, such as the methylation of hydroxyl groups by the separate ThiC methyltransferase, is required to produce this compound. researchgate.net

C-Methyltransferase (MT) Domain Activity and Programmed Methylation

Heterologous Expression and Reconstitution of this compound Biosynthesis for Mechanistic Studies

The functional characterization of the biosynthetic gene cluster responsible for thielavin production has been significantly advanced through heterologous expression systems. These approaches, which involve transferring the genetic material from the native producer into a more genetically tractable host organism, have been instrumental in deciphering the roles of individual genes and enzymes in the assembly of the thielavin scaffold and its subsequent modifications, including the formation of this compound. mdpi.com

Fungal hosts such as Aspergillus oryzae and Aspergillus nidulans are commonly employed for the heterologous expression of fungal secondary metabolite gene clusters due to their well-established genetic systems. mdpi.com In the study of thielavin biosynthesis, researchers have successfully reconstituted parts of the pathway in A. oryzae to investigate the functions of specific enzymes. researchgate.net

A key breakthrough in understanding thielavin biosynthesis came from the heterologous co-expression of the polyketide synthase gene, thiA, and the methyltransferase gene, thiC, in A. oryzae. This experiment resulted in the production of Thielavin B as the major product, but importantly, also yielded this compound and Thielavin K. researchgate.net this compound contains a single methoxy (B1213986) group, and its production in this system provided direct evidence for the role of the thiC-encoded methyltransferase in the modification of the depside core. researchgate.net

The central enzyme in thielavin biosynthesis is the iterative non-reducing polyketide synthase (NR-PKS) known as ThiA. researchgate.netrsc.org This enzyme is responsible for synthesizing the orsellinic acid monomers and assembling them into the trimeric depside structure. rsc.orgnih.gov Mechanistic studies have revealed that the thioesterase (TE) domain of ThiA is solely responsible for the formation of the two ester bonds (depside bonds) in the thielavin core. researchgate.netrsc.orgnih.gov This is a crucial finding, as in the biosynthesis of other depsides, this bond formation can be catalyzed by a different domain, the starter unit:acyl-carrier protein transferase (SAT) domain. researchgate.netnih.gov

Further investigations into the ThiA enzyme have highlighted the importance of its tandem acyl carrier protein (ACP) domains. Site-directed mutagenesis of these ACP domains did not halt production but altered the product profile, suggesting these domains play a critical role in controlling the methylation pattern of the polyketide chains and thus the final product selectivity. researchgate.net

The successful reconstitution of this compound production in a heterologous host has not only confirmed the function of key biosynthetic genes but also provided a platform for further mechanistic studies and bioengineering efforts.

Table 1: Genes and Enzymes in this compound Heterologous Expression Studies

| Gene | Enzyme | Proposed Function in this compound Biosynthesis | Host Organism for Expression | Finding |

|---|---|---|---|---|

| thiA | ThiA (NR-PKS) | Catalyzes the synthesis of orsellinic acid units and their assembly into the trimeric depside core. The TE domain is responsible for depside bond formation. researchgate.netrsc.orgnih.gov | Aspergillus oryzae | Co-expression with thiC leads to the production of this compound. researchgate.net |

| thiC | Methyltransferase | Catalyzes the O-methylation of the depside core. researchgate.net | Aspergillus oryzae | Co-expression with thiA is necessary for the formation of the methoxy group present in this compound. researchgate.net |

**Table 2: Products from Heterologous Expression of Thielavin Biosynthesis Genes in *Aspergillus oryzae***

| Expressed Genes | Major Product | Minor Products | Significance for this compound Elucidation |

|---|---|---|---|

| thiA + thiC | Thielavin B | This compound, Thielavin K researchgate.net | Demonstrates that ThiA and the methyltransferase ThiC are sufficient to produce this compound. researchgate.net |

Molecular Mechanisms of Thielavin J S Biological Activities Pre Clinical Focus

Enzyme Inhibition Profiles and Mechanistic Investigations

Thielavin J has been identified as a modulator of carbohydrate-metabolizing enzymes, suggesting its potential role in influencing glucose homeostasis. The following sections detail the inhibitory actions of this compound on specific enzymes.

Alpha-Glucosidase (αGIs) Inhibition by this compound

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial blood glucose levels.

Studies have demonstrated that this compound inhibits α-glucosidase from Saccharomyces cerevisiae in a concentration-dependent manner. nih.gov Kinetic analysis has revealed that this compound acts as a non-competitive inhibitor of this enzyme. nih.gov This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate.

In contrast, when tested against α-glucosidase from Bacillus stearothermophilus, this compound also behaved as a non-competitive inhibitor. nih.gov

To elucidate the binding mechanism of this compound to α-glucosidase, molecular docking studies have been performed. These computational analyses predict that this compound binds to a pocket near the catalytic site of both Saccharomyces cerevisiae α-glucosidase (αGHY) and a homologated model of Bacillus stearothermophilus α-glucosidase (αGHBs). nih.govresearchgate.net This binding is distinct from the substrate-binding site, which aligns with the non-competitive inhibition observed in kinetic studies. nih.gov The interaction of this compound with amino acid residues in this allosteric pocket is thought to induce a conformational change that hinders the enzyme's catalytic function.

The inhibitory potency of this compound against α-glucosidase has been compared to that of acarbose (B1664774), a well-established α-glucosidase inhibitor.

Against Saccharomyces cerevisiae α-glucosidase, this compound demonstrated significantly higher inhibitory action than acarbose. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was substantially lower for this compound compared to acarbose. nih.govresearchgate.net

However, when evaluated against α-glucosidase from Bacillus stearothermophilus, this compound was found to be less active than acarbose. nih.govresearchgate.net It is noteworthy that in this enzymatic system, acarbose also acted as a non-competitive inhibitor, a departure from its typical competitive inhibition mode. nih.gov

Table 1: Comparative Inhibitory Activity of this compound and Acarbose against α-Glucosidase

| Enzyme Source | Compound | IC50 (µM) | Inhibition Mode | Ki (µM) |

| Saccharomyces cerevisiae | This compound | 15.8 nih.gov | Non-competitive nih.gov | 66.2 nih.gov |

| Saccharomyces cerevisiae | Acarbose | 545 nih.gov | Competitive nih.gov | 156.1 nih.gov |

| Bacillus stearothermophilus | This compound | 30.5 nih.gov | Non-competitive nih.gov | 20.0 nih.gov |

| Bacillus stearothermophilus | Acarbose | 0.015 nih.gov | Non-competitive nih.gov | 0.008 nih.gov |

Molecular Docking and Binding Site Prediction

Glucose-6-Phosphatase (G6Pase) Inhibition by Thielavins (Contextualizing this compound)

Glucose-6-phosphatase is a critical enzyme in gluconeogenesis and glycogenolysis, catalyzing the final step of glucose production in the liver. While specific data on this compound's interaction with G6Pase is limited, studies on the broader family of thielavin compounds provide valuable context.

Screening of microbial extracts led to the discovery of thielavins as inhibitors of rat hepatic microsomal G6Pase. nih.gov Among the various thielavins identified, Thielavin G exhibited the most potent inhibitory activity. nih.govjst.go.jp

Structure-activity relationship (SAR) studies on a range of thielavins have indicated that the presence of three benzoic acid units and carboxylic acid functions are crucial for G6Pase inhibition. nih.govjst.go.jp These structural features are characteristic of the thielavin class of compounds and are likely essential for their binding to and inhibition of the G6Pase enzyme system.

Telomerase and Viral Reverse Transcriptase Inhibition by Thielavins (Contextualizing this compound)

Within the broader family of thielavins, specific members have demonstrated inhibitory effects against telomerase and viral reverse transcriptase. For instance, thielavin B has been shown to inhibit telomerase activity at a concentration of 32 µM. tandfonline.com This same compound also inhibits the activity of viral reverse transcriptases, such as that from the avian myeloblastosis virus, at nearly the same dose levels. tandfonline.comresearchgate.netcaymanchem.com This dual inhibition suggests that some thielavins may target universal RNA-dependent DNA polymerases. tandfonline.com Telomerase, an enzyme crucial for maintaining telomere length in cancer cells, is considered a significant target for cancer chemotherapy. tandfonline.com The ability of thielavin-related compounds to inhibit this enzyme provides important context for the potential anti-cancer mechanisms of this compound.

Modulation of Prostaglandin (B15479496) Biosynthesis and Phospholipase A2 Activity

The thielavin family of compounds is known to interfere with the biosynthesis of prostaglandins, which are key mediators of inflammation. tandfonline.com Specifically, thielavin A has been found to inhibit the conversion of arachidonic acid into prostaglandin H2. medchemexpress.comvulcanchem.com Thielavin B also inhibits cyclooxygenase, blocking both the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the subsequent conversion of PGH2 to prostaglandin E2 (PGE2), with IC50 values of 40 and 9 µM, respectively. caymanchem.com Furthermore, thielavins are recognized as inhibitors of phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, the initial step in prostaglandin synthesis. tandfonline.com Thielocin A1β, a related compound, is a known phospholipase A2 inhibitor. tandfonline.com This collective evidence suggests that this compound may also possess anti-inflammatory properties through the modulation of these pathways.

Indoleamine 2,3-Dioxygenase Inhibition

This compound, along with other thielavins, has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO). researchgate.netresearchgate.net IDO is an immunosuppressive enzyme that plays a crucial role in tumor immune escape by degrading the amino acid tryptophan. researchgate.net Inhibition of IDO is a significant area of research in cancer immunotherapy. researchgate.netdntb.gov.ua Thielavin derivatives isolated from the soil fungus Coniochaeta sp. 10F058 demonstrated inhibitory activity against IDO. researchgate.netkribb.re.krjst.go.jp This finding points to a potential immunomodulatory role for this compound in the context of cancer treatment.

Other Relevant Enzymatic Targets and Pathways

Beyond the aforementioned targets, thielavins exhibit a broad range of enzymatic inhibitory activities. This compound is a known inhibitor of α-glucosidase. researchgate.netnih.gov Specifically, it inhibited α-glucosidase from Saccharomyces cerevisiae (αGHY) with an IC50 value of 15.8 µM and from Bacillus stearothermophilus (αGHBs) with an IC50 of 30.5 µM. researchgate.netnih.gov The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. vulcanchem.com Additionally, the thielavin family, in general, has been reported to inhibit glucose-6-phosphatase (G6Pase), another key enzyme in glucose metabolism. tandfonline.comnih.govtoku-e.com

Cellular and Organismal Efficacy Models (In Vitro and Pre-clinical In Vivo)

The enzymatic inhibitory properties of this compound translate into measurable effects in cellular and animal models, highlighting its potential therapeutic applications.

Anti-hyperglycemic Action in Animal Models (e.g., oral sucrose (B13894) tolerance test in diabetic mice)

The α-glucosidase inhibitory properties of the thielavin family have been validated in vivo. While direct in vivo data for this compound is not specified in the provided context, the closely related thielavin K has demonstrated significant anti-hyperglycemic action in an oral sucrose tolerance test in both normal and nicotinamide-streptozotocin diabetic mice. researchgate.netnih.gov This test measures the body's ability to handle a sucrose load, and a reduction in the post-sucrose blood glucose spike indicates effective α-glucosidase inhibition. researchgate.net The positive results with thielavin K suggest that this compound, with its potent α-glucosidase inhibitory activity, would likely exhibit similar anti-hyperglycemic effects in animal models of diabetes. researchgate.netnih.gov

Cytotoxic Activities in Specific Cancer Cell Lines (e.g., breast, ovarian, melanoma, liver, astrocytoma)

Thielavins have demonstrated cytotoxic activity against a range of cancer cell lines. researchgate.net Compounds closely related to this compound have shown micromolar-level cytotoxicity against human breast, ovarian, and melanoma cancer cell lines. researchgate.net While specific IC50 values for this compound against these cell lines are not detailed in the provided search results, the general cytotoxic potential of the thielavin class is established. researchgate.netresearchgate.net For context, studies on other natural compounds have evaluated cytotoxicity in liver cancer cell lines like HepG2, Hep3B, and Huh7, and astrocytoma cell lines such as SNB19. chemrxiv.orgrsc.orgscielo.br The investigation of this compound's specific efficacy against these and other cancer cell lines is a logical next step in its pre-clinical evaluation.

Antimicrobial Spectrum and Underlying Mechanisms (e.g., antibacterial, antifungal)

This compound is part of the thielavin family of compounds, which have been identified as inhibitors of peptidoglycan formation in in vitro assays. jst.go.jp This suggests that their mechanism of action may involve interference with cell wall transglycosylation, a critical step in bacterial cell wall synthesis. jst.go.jp Depsides, the broader class to which thielavins belong, are known to possess antibacterial properties. nih.govresearchgate.netnih.gov

Some thielavins have been detected in screens for inhibitors of transglycosylation, further supporting their role in disrupting bacterial cell wall synthesis. jst.go.jp Specifically, Thielavin B was found to inhibit the formation of peptidoglycan. jst.go.jp While direct studies on this compound's specific antibacterial mechanism are limited, the activity of related compounds provides a strong indication of its likely mode of action.

In terms of antifungal activity, depsides are also recognized for their potential. researchgate.netnih.gov The mechanisms by which natural antifungal products act can be diverse, including damaging the fungal cell membrane and wall, interfering with ATP synthesis, and affecting ion flow. nih.gov Some natural compounds exert their antifungal effects by binding to ergosterol, a key component of the fungal plasma membrane, or by inhibiting DNA synthesis. scielo.brnih.gov Although the precise antifungal mechanism of this compound is not fully elucidated, its chemical nature as a depside suggests it may operate through one or more of these established pathways. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Thielavin Compounds

| Compound/Class | Organism(s) | Observed Effect/Mechanism |

|---|---|---|

| Thielavins | General Bacteria | Detected in screens for inhibitors of transglycosylation, suggesting interference with cell wall synthesis. jst.go.jp |

| Thielavin B | General Bacteria | Inhibited peptidoglycan formation in vitro. jst.go.jp |

| Thielavin T | Staphylococcus aureus | Exhibited moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov |

Antifouling Properties and Mechanisms

This compound has been identified as an active antifouling agent against the cyprids of the barnacle Balanus amphitrite (also known as Amphibalanus amphitrite). researchgate.netdntb.gov.ua In a study evaluating a series of thielavin compounds, this compound was among those that demonstrated significant antifouling activity, with EC50 values for the active compounds ranging from 2.95 ± 0.59 to 69.19 μM. researchgate.netdntb.gov.ua This was the first report of antifouling activity for thielavins against barnacle cyprids. researchgate.netdntb.gov.ua

The precise molecular mechanism behind the antifouling properties of this compound is not yet fully understood. However, the activity of related thielavin compounds suggests a potential for reversible inhibition, as was observed for thielavins W, X, Y, and Z2. researchgate.net This indicates that the compound may interfere with the settlement process of the barnacle larvae without causing permanent toxicity.

Table 2: Antifouling Activity of this compound and Related Compounds

| Compound | Organism | Activity Metric (EC50) | Reversibility |

|---|---|---|---|

| This compound | Balanus amphitrite cyprids | 2.95 ± 0.59 to 69.19 μM (range for active thielavins) researchgate.netdntb.gov.ua | Not specified |

Antioxidant and Anti-inflammatory Potentials (General Depsides, need for specific this compound studies)

Depsides, as a class of phenolic compounds, are generally recognized for their antioxidant and anti-inflammatory properties. researchgate.netnih.gov Phenolic compounds are known to possess strong antioxidant capabilities. The antioxidant activity of natural compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.com

The anti-inflammatory potential of many natural compounds is linked to their antioxidant properties, as oxidative stress can trigger inflammatory responses. nih.gov The mechanisms often involve the downregulation of pro-inflammatory pathways and enzymes such as cyclooxygenase-2 (COX-2). dovepress.com For instance, some natural extracts have been shown to inhibit lipopolysaccharide (LPS)-induced intracellular reactive oxygen species (ROS) and downregulate nuclear factor-κB (NF-κB) activation. nih.gov

While specific studies focusing solely on the antioxidant and anti-inflammatory mechanisms of this compound are not extensively available, its chemical structure as a depside suggests it likely shares these general properties. Further research is needed to elucidate the specific pathways through which this compound may exert these effects.

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties. nih.gov Fungal endophyte-derived compounds, including thielavins, have shown potential in this area. nih.gov The neuroprotective effects of phenolic compounds, a class to which depsides belong, have been studied in the context of neurodegenerative diseases.

One of the identified mechanisms for related thielavins (A, J, and K) is the inhibition of α-glucosidase. nih.gov this compound was found to inhibit α-glucosidase from Bacillus stearothermophilus with an IC50 of 30.5 μM. researchgate.net Docking analyses have predicted that thielavins bind to a pocket near the catalytic site of this enzyme. researchgate.net While α-glucosidase inhibition is more directly linked to antidiabetic effects, the broader neuroprotective potential of thielavins and other fungal metabolites is an active area of investigation. nih.gov The mechanisms for neuroprotection by natural compounds can be diverse, including antioxidant and anti-inflammatory actions that mitigate neuronal damage.

Table 3: Neuroprotective-Related Activity of this compound

| Compound | Target/Model | Activity | IC50 |

|---|

Structure Activity Relationship Sar Studies and Analog Design for Thielavin J

Identification of Key Structural Motifs for Biological Activity of Thielavin J and Analogues

The biological activity of this compound and its analogues is intrinsically linked to specific structural features. SAR studies have begun to elucidate the key molecular components responsible for its inhibitory effects on various enzymes.

A core structural motif essential for the activity of the thielavin class of compounds is the tridepside scaffold, which consists of three hydroxybenzoic acid units linked by ester bonds. jst.go.jp For the inhibition of glucose-6-phosphatase (G6Pase), research on various thielavins and their partial hydrolysates has identified that the presence of all three benzoic acid units and associated carboxylic acid functions are crucial for potent inhibition. jst.go.jp

In the context of α-glucosidase inhibition, this compound has been identified as a notable inhibitor. nih.gov It was isolated along with Thielavins A and K, and all three demonstrated concentration-dependent inhibition of α-glucosidase from Saccharomyces cerevisiae (αGHY). nih.gov Comparative analysis of their activities provides insight into the structural requirements for this inhibition.

| Compound | IC₅₀ (µM) against S. cerevisiae α-glucosidase (αGHY) nih.gov | IC₅₀ (µM) against B. stearothermophilus α-glucosidase (αGHBs) nih.gov |

| This compound | 15.8 | 30.5 |

| Thielavin A | 23.8 | - |

| Thielavin K | 22.1 | - |

| Acarbose (B1664774) (Control) | 545 | 0.015 |

Rational Design and Semi-synthesis of this compound Derivatives and Analogues

Rational design and semi-synthesis are powerful strategies in medicinal chemistry to optimize the biological activity of natural products by creating analogues with improved potency, selectivity, or pharmacokinetic properties. nih.gov This approach involves making targeted modifications to a parent structure based on an understanding of its SAR. nih.gov For complex natural products, tailored synthetic strategies are key to accessing designed analogues that cannot be obtained otherwise. nih.gov

The biosynthesis of related depsides has been a subject of investigation, with studies showing that thioesterase (TE) domains are responsible for the formation of the characteristic ester bonds. researchgate.net Understanding these natural synthetic pathways can provide a foundation for future biosynthetic engineering or semi-synthetic efforts. Furthermore, chemical degradation has been successfully employed on related depside natural products to generate a series of analogues for SAR studies. mdpi.com

However, based on the available scientific literature, specific studies detailing the rational design and subsequent semi-synthesis of a library of this compound derivatives or analogues have not been extensively reported. The development of such synthetic routes would be a critical step toward systematically exploring the SAR of this compound and unlocking its full therapeutic potential.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of natural products like this compound. By simulating interactions at a molecular level, these methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique was employed to understand the α-glucosidase inhibitory activity of this compound. nih.gov

In a key study, this compound and its analogues, Thielavin A and K, were docked into the structure of α-glucosidase from Saccharomyces cerevisiae (αGHY). nih.govthieme-connect.com The results predicted that all three thielavins bind to the enzyme in a pocket that is close to, but distinct from, the catalytic site where substrates like isomaltose (B16258) would bind. nih.govthieme-connect.com This finding is significant as it corroborates kinetic studies which determined that this compound acts as a non-competitive inhibitor of this enzyme. nih.gov By occupying an allosteric site, the inhibitor can induce conformational changes that reduce the enzyme's catalytic efficiency without directly competing with the substrate for the active site.

| Parameter | Details |

| Ligand | This compound |

| Target Protein | Saccharomyces cerevisiae α-glucosidase (αGHY) |

| PDB Code of Target | 3A4A nih.gov |

| Predicted Binding Site | A pocket close to the catalytic site for isomaltose nih.govthieme-connect.com |

| Significance | Consistent with non-competitive inhibition mechanism nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions, capturing the motion of atoms and molecules over time. nih.gov This technique can be used to assess the stability of a ligand-protein complex, analyze conformational changes induced by ligand binding, and calculate binding free energies. nih.govmdpi.com

While MD simulations have been used to investigate the biosynthesis of the related compound Thielavin A researchgate.net, specific MD studies focusing on the conformational analysis and binding affinity of this compound to its biological targets, such as α-glucosidase, were not found in the reviewed literature. Such studies would be valuable to further refine the understanding of its binding mode, assess the stability of the interactions predicted by docking, and quantify the energetic contributions of specific residues to the binding affinity, thereby providing a deeper rationale for the design of new analogues.

Advanced Research Methodologies and Future Directions in Thielavin J Studies

Application of Omics Technologies in Thielavin J Research

The advent of "omics" technologies has revolutionized the study of natural products. Metabolomics and transcriptomics, in particular, are providing unprecedented insights into the biosynthesis and regulation of this compound.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. frontiersin.org In the context of this compound research, metabolomics can be used to:

Profile the metabolic landscape of producing organisms: By analyzing the metabolic fingerprint of fungi that produce this compound, such as Chaetomium and Setophoma species, researchers can identify other related compounds and gain a broader understanding of the organism's secondary metabolism. mdpi.comnih.gov

Optimize production conditions: Metabolomic analysis can reveal how different culture conditions, such as media composition and light exposure, affect the production of this compound and its analogues. nih.govnih.gov For example, studies have shown that fermentation on rice under specific light cycles can enhance the biosynthesis of certain thielavins. nih.govnih.gov

Discover novel analogues: Untargeted metabolomics approaches can lead to the discovery of new thielavin derivatives that may possess unique biological activities. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in an organism at a given time. In this compound research, transcriptomics is crucial for:

Identifying biosynthetic gene clusters (BGCs): By correlating gene expression profiles with the production of this compound, researchers can identify the BGC responsible for its synthesis. nih.gov This has been successfully applied to identify the polyketide synthase (PKS) responsible for thielavin A biosynthesis. rsc.org

Understanding regulatory networks: Transcriptomic data can shed light on the regulatory mechanisms that control the expression of the this compound BGC, which is essential for engineering strains with enhanced production. nih.gov

Elucidating biosynthetic pathways: By analyzing the genes within the BGC, researchers can propose a detailed biosynthetic pathway for this compound, from precursor molecules to the final product. researchgate.netresearchgate.net

The integration of metabolomic and transcriptomic data, often referred to as a "multi-omics" approach, provides a powerful strategy for a comprehensive understanding of this compound biosynthesis and for the discovery of new, related natural products. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis

The precise structural elucidation and accurate quantification of this compound and its analogues are critical for understanding their structure-activity relationships and for quality control in production processes. A suite of advanced analytical techniques is employed for this purpose.

Advanced Spectroscopic Techniques:

Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC): This powerful NMR technique is particularly useful for elucidating the structures of hydrogen-deficient molecules like thielavins. nih.govnih.gov LR-HSQMBC allows for the detection of long-range correlations between protons and carbons, helping to piece together the molecular framework. nih.govnih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within a molecule, which is crucial for determining the relative stereochemistry and conformation of this compound. nih.govnih.govnanalysis.com This technique has been instrumental in the structural assignment of thielavins. nih.govnih.gov

Advanced Chromatographic Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique used for both the qualitative and quantitative analysis of this compound. amazonaws.comscienceopen.com It allows for the separation of complex mixtures of thielavins and their precise mass determination, aiding in their identification and quantification. amazonaws.comscienceopen.com High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass data, which is essential for determining the elemental composition of new compounds. amazonaws.comscienceopen.comnih.gov

The combination of these advanced spectroscopic and chromatographic methods provides a robust toolkit for the comprehensive analysis of this compound and its derivatives.

Integrative Approaches for Understanding this compound's Role in Ecosystems

This compound is produced by endophytic and soil-dwelling fungi, suggesting it plays a role in the complex interactions within their ecosystems. researchgate.netmdpi.com Understanding this ecological function is crucial for appreciating the natural role of this compound and may provide clues for its potential applications.

Integrative approaches that combine chemical analysis with ecological studies are being used to investigate the role of this compound. These studies often involve:

Co-cultivation experiments: By growing the this compound-producing fungus with other microorganisms, such as bacteria or other fungi, researchers can observe how the production of this compound is affected and whether it confers a competitive advantage. scielo.br

Bioassays against relevant organisms: Testing the biological activity of this compound against a range of organisms found in its natural habitat, including plant pathogens and competing microbes, can help to elucidate its defensive or signaling functions. scielo.br For instance, some Thielavia species produce metabolites with antifungal properties. mdpi.com

Metabolomic profiling of microbial interactions: Analyzing the changes in the metabolic profiles of interacting organisms can reveal the chemical communication and warfare occurring within the microbial community, with this compound potentially acting as a key signaling or defense molecule. scielo.br

These integrative studies are beginning to paint a picture of this compound as a molecule involved in the intricate web of microbial interactions, potentially protecting its producing organism from competitors or pathogens. scielo.br

Engineering Biosynthetic Pathways for Enhanced Production or Diversification of this compound and Its Analogues

The natural production levels of this compound in wild-type fungal strains are often low, limiting its availability for further research and development. nih.govnih.gov Therefore, engineering the biosynthetic pathway of this compound is a key area of research aimed at increasing its yield and generating novel analogues with improved properties.

Strategies for engineering the biosynthetic pathway of this compound include:

Overexpression of biosynthetic genes: Once the BGC for this compound is identified, the key genes, such as the PKS, can be overexpressed in the native producer or a heterologous host to boost production. rsc.org

Manipulation of regulatory elements: Altering the regulatory elements that control the expression of the this compound BGC can lead to enhanced production. nih.gov

Precursor engineering: Increasing the intracellular supply of the precursor molecules required for this compound biosynthesis can also lead to higher yields.

Combinatorial biosynthesis: By introducing genes from other biosynthetic pathways or modifying the existing genes in the this compound cluster, it is possible to create novel "unnatural" thielavin analogues. cityu.edu.hk This approach holds great promise for generating a diverse library of compounds for drug screening. Recent studies have elucidated the mechanism of the PKS involved in thielavin A biosynthesis, which could pave the way for such engineering efforts. researchgate.netresearchgate.net

Heterologous expression: Expressing the entire this compound BGC in a well-characterized and easily cultivable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, can provide a more reliable and scalable production platform. researchgate.netnih.gov

These genetic and metabolic engineering strategies are crucial for unlocking the full potential of this compound and its analogues as therapeutic agents.

Emerging Therapeutic Potential of this compound and Related Depsides (Pre-clinical insights)

This compound and other related depsides have shown a range of promising biological activities in pre-clinical studies, suggesting their potential for development as therapeutic agents.

| Compound | Biological Activity | Source Organism |

| This compound | α-Glucosidase inhibition. researchgate.netresearchgate.netmdpi.com | MEXU 27095, Chaetomium sp.. researchgate.netresearchgate.netmdpi.com |

| Thielavin A | α-Glucosidase inhibition. researchgate.netresearchgate.netmdpi.com | MEXU 27095, Chaetomium sp.. researchgate.netresearchgate.netmdpi.com |

| Thielavin K | α-Glucosidase inhibition, antihyperglycemic activity in vivo. researchgate.netresearchgate.netmdpi.com | MEXU 27095, Chaetomium sp.. researchgate.netresearchgate.netmdpi.com |

| Thielavin G | Glucose-6-phosphatase (G6Pase) inhibition. jst.go.jp | Chaetomium carinthiacum. jst.go.jp |

| Thielavin B | Glucose-6-phosphatase (G6Pase) inhibition. jst.go.jp | Chaetomium carinthiacum. jst.go.jp |

| Thielavins I, V, Q, Z8 | Cytotoxic activity against human cancer cell lines. nih.govnih.gov | Shiraia-like sp.. nih.govnih.gov |

| Various Thielavins | Antifouling activity. nih.gov | Thielavia sp.. nih.gov |

| Various Thielavins | Inhibition of indoleamine 2,3-dioxygenase. dntb.gov.ua | Coniochaeta sp.. dntb.gov.ua |

α-Glucosidase Inhibition:

Thielavins A, J, and K have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netresearchgate.netmdpi.com Their inhibitory action is comparable to or even better than that of acarbose (B1664774), a commercially available α-glucosidase inhibitor used for the management of type 2 diabetes. mdpi.com Kinetic studies have shown that these thielavins act as non-competitive inhibitors. researchgate.net Furthermore, Thielavin K has demonstrated antihyperglycemic effects in animal models. researchgate.netmdpi.com

Glucose-6-Phosphatase (G6Pase) Inhibition:

Thielavins have also been investigated as inhibitors of glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis and glycogenolysis. jst.go.jp Thielavin G was found to be a potent inhibitor of G6Pase, suggesting a potential therapeutic role in managing blood glucose levels. jst.go.jp

Anticancer and Other Activities:

Beyond metabolic diseases, thielavins have shown other promising biological activities. Several thielavins, including I, V, Q, and a new analogue Z8, have exhibited cytotoxic activity against human breast, ovarian, and melanoma cancer cell lines in vitro. nih.govnih.gov Additionally, various thielavins have demonstrated antifouling and indoleamine 2,3-dioxygenase inhibitory activities. nih.govdntb.gov.ua

These pre-clinical findings highlight the significant therapeutic potential of this compound and its related depsides. Further research is warranted to explore their mechanisms of action, optimize their structures for improved efficacy and safety, and advance them towards clinical development.

Q & A

Q. What are the primary methods for isolating and purifying Thielavin J from fungal sources?

this compound is typically isolated using solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For novel derivatives, comparative analysis with known analogs (e.g., Thielavin A or T) is critical to validate purity and identity .

Q. How do researchers assess the bioactivity of this compound in preliminary assays?

Initial bioactivity screening often employs in vitro antimicrobial assays using the microbroth dilution method (e.g., against Staphylococcus aureus ATCC 25923), with minimum inhibitory concentration (MIC) values as key metrics. For anti-biofilm activity, larval settlement inhibition assays (e.g., using Balanus amphitrite) with EC50 calculations are common. Positive controls like ampicillin or amphotericin B are essential to contextualize results .

Q. What analytical techniques are used to resolve structural ambiguities in this compound derivatives?

X-ray crystallography and 2D NMR (COSY, HSQC, HMBC) are pivotal for elucidating stereochemistry and substituent positioning. For complex mixtures, tandem mass spectrometry (LC-MS/MS) coupled with molecular networking can differentiate isomers and degradation products .

Advanced Research Questions

Q. How can contradictory MIC values for this compound analogs across studies be reconciled?

Discrepancies in MIC data often arise from variations in microbial strains, assay conditions (e.g., pH, temperature), or compound stability. Researchers should standardize protocols using CLSI guidelines, include strain genotyping, and report solvent controls (e.g., DMSO effects). Meta-analyses comparing structural features (e.g., hydroxylation patterns in Thielavin T vs. U) can identify structure-activity relationships (SARs) .

Q. What experimental strategies are effective for probing this compound’s mechanism of action in biofilm inhibition?

Transcriptomic profiling (RNA-seq) of treated biofilms can reveal gene expression changes in adhesion or quorum-sensing pathways. Fluorescence microscopy with SYTOX Green or Congo red staining quantifies membrane integrity and extracellular polymeric substance (EPS) disruption. Comparative studies with non-bioactive analogs (e.g., methylated derivatives) help isolate critical functional groups .

Q. How can this compound’s biosynthetic pathway be elucidated using genomic and metabolomic approaches?

Genome mining of the producing fungus (e.g., Aspergillus spp.) for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) clusters, coupled with CRISPR-Cas9 knockout mutants, identifies key biosynthetic genes. Stable isotope feeding (e.g., <sup>13</sup>C-acetate) and heterologous expression in Saccharomyces cerevisiae validate precursor incorporation .

Q. What methodologies address this compound’s low solubility in pharmacological assays?

Solubility enhancement strategies include co-solvent systems (PEG-400/water), nanoemulsions, or cyclodextrin encapsulation. Pharmacokinetic studies using LC-MS/MS monitor degradation in simulated physiological fluids (e.g., SGF/SIF). Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption for in vivo relevance .

Data Interpretation and Reproducibility

Q. How should researchers statistically validate contradictory findings in this compound’s cytotoxicity profiles?

Multivariate analysis (e.g., PCA) of dose-response curves across cell lines (e.g., HeLa vs. HEK293) identifies cell-type-specific sensitivities. Replicate experiments with independent fungal batches and blinded analysis reduce bias. Public datasets (e.g., ChEMBL) provide benchmarks for IC50 variability .

Q. What steps ensure reproducibility in this compound’s purification protocols?

Detailed documentation of solvent gradients, column pressures, and retention times (HPLC) is critical. Collaborative validation across labs using shared reference strains and inter-laboratory proficiency testing minimizes technical variability. Raw chromatograms and spectra should be archived in supplementary materials .

Ethical and Reporting Standards

Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in preclinical studies?

Clearly distinguish in vitro activity from in vivo efficacy using murine infection models. Adhere to ARRIVE guidelines for experimental design transparency. Disclose conflicts of interest (e.g., funding sources) and negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.